(E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol

Antimicrobial MRSA MIC

Cannabigerol (CBG), systematically named (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol, is a non-psychotropic phytocannabinoid from Cannabis sativa L. that serves as the biosynthetic precursor to Δ9-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabichromene (CBC).

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
Cat. No. B12436645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O
InChIInChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3
InChIKeyQXACEHWTBCFNSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cannabigerol (CBG) Procurement Guide: Evidence-Based Differentiation for Research and Industrial Use


Cannabigerol (CBG), systematically named (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol, is a non-psychotropic phytocannabinoid from Cannabis sativa L. that serves as the biosynthetic precursor to Δ9-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabichromene (CBC). Unlike its psychoactive progeny, CBG does not produce intoxication and is abundant in certain industrial hemp chemovars. [1] Its growing scientific interest stems from a polypharmacological profile that includes potent α2-adrenoceptor agonism, 5-HT1A receptor antagonism, and antimicrobial activity against drug-resistant pathogens—properties that are not uniformly shared by other phytocannabinoids and thus demand careful compound selection in research and industrial applications.

Why Generic Phytocannabinoid Substitution Fails for CBG-Requiring Applications


Despite belonging to the same phytocannabinoid family, CBG displays a receptor-binding and functional signature that differs fundamentally from its structural analogs such as CBD, CBC, CBN, and THC. Substituting CBG with a generic cannabinoid in any experimental or industrial context introduces uncontrolled variables: CBG is the only major phytocannabinoid that acts as a high-potency α2-adrenoceptor agonist (EC50 = 0.2 nM) and a functionally significant 5-HT1A antagonist (KB = 51.9 nM). [1] These molecular-level differences translate into distinct biological outcomes—from differential antimicrobial potency against MRSA to formulation-dependent bioavailability profiles—that make blind interchangeability scientifically invalid and commercially risky.

Quantitative Differentiation Evidence for (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol (CBG)


Antibacterial MIC Against MRSA: CBG Demonstrates 4-Fold Superiority Over CBC and CBDA

In a standardized 96-well plate growth assay against methicillin-resistant Staphylococcus aureus (MRSA), CBG exhibited a minimal inhibitory concentration (MIC) of 2 mg/L, matching CBD and CBCA, but was 4‑fold more potent than both CBC and CBDA, which each required an MIC of 8 mg/L. [1] This quantitative advantage positions CBG among the most potent non‑psychotropic phytocannabinoids in this direct head‑to‑head comparison.

Antimicrobial MRSA MIC Cannabinoid Antibiotics

α2-Adrenoceptor Agonism: CBG Is Uniquely Potent Among Phytocannabinoids

CBG activates α2‑adrenoceptors with an EC50 of 0.2 nM in brain membrane preparations, making it the only major phytocannabinoid with meaningful agonism at this receptor. [1] By contrast, CBD, Δ9‑THC, CBC, and CBN show negligible α2‑AR activity, a distinction consistently reported across independent studies. This receptor‑level divergence dictates that no other common phytocannabinoid can be substituted for CBG in investigations of α2‑adrenergic signaling.

α2-adrenoceptor Adrenergic CBG Pharmacology Neuropharmacology

5-HT1A Receptor Antagonism: CBG Opposes the Mechanism of CBD at a Key Serotonergic Target

CBG behaves as a moderate 5‑HT1A receptor antagonist with a KB of 51.9 nM, functionally opposing the established 5‑HT1A agonism of CBD (EC50 ~ 1–5 µM). [1] This diametrically opposite mechanism at a critical serotonergic autoreceptor means that CBG and CBD push the 5‑HT1A pathway in opposing directions—one inhibiting and the other stimulating receptor‑coupled signaling.

5-HT1A Serotonin CBG vs CBD Serotonergic Signaling

Oxidative Stability Ranking: CBG Outperforms CBN, CBC, and THC Under Physiological Conditions

Under aqueous ambient conditions at pH 7.4, phytocannabinoid stability ranked as follows: CBD > CBG ≥ CBN > CBC. [1] Psychotropic Δ9‑THC degraded approximately one order of magnitude faster than CBD. Under UVA irradiation, CBG remained stable for up to 24 h, whereas CBN and CBC exhibited accelerated degradation. This places CBG just behind CBD in chemical robustness and markedly ahead of THC, CBN, and CBC.

Oxidative Stability Phytocannabinoid Degradation UV Irradiation Cannabinoid Storage

Nanoemulsion Bioavailability Amplification: CBG Achieves 71-Fold Increase vs. 11-Fold for CBD

In a comparative pharmacokinetic study in jugular‑vein cannulated rats, nanoemulsion formulation increased absolute portal‑vein bioavailability of CBG by 71‑fold, compared to only 11‑fold for CBD, 8‑fold for CBC, and 13‑fold for CBN. [1] This 6.5‑fold greater formulation‑mediated bioavailability enhancement relative to CBD indicates that CBG is disproportionately responsive to nano‑delivery strategies, likely due to its favorable Logan‑scale molecular characteristics.

Bioavailability Nanoemulsion Lymphatic Transport Oral Formulation

Evidence‑Backed Application Scenarios for (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol (CBG)


Antimicrobial Screening Against Drug‑Resistant Gram‑Positive Pathogens

CBG’s MIC of 2 mg/L against MRSA—4‑fold superior to CBC and CBDA—makes it the preferred cannabinoid lead for antibiotic discovery programs targeting methicillin‑resistant and multidrug‑resistant Gram‑positive bacteria. [4] Its additional ability to eradicate mature biofilms and persister cells further supports its selection over less‑potent analogs.

Adrenergic and Serotonergic Neuromodulation Research

CBG is the only major phytocannabinoid that combines high‑potency α2‑adrenoceptor agonism (EC50 = 0.2 nM) with 5‑HT1A receptor antagonism (KB = 51.9 nM). [4] This dual mechanism enables unique investigations into locus coeruleus and dorsal raphe nucleus modulation and anxiety‑related neural circuitry, where CBD’s opposing 5‑HT1A agonism would confound results.

Oral Cannabinoid Formulation Development Using Nanoemulsion Technology

CBG’s 71‑fold increase in portal‑vein bioavailability with nanoemulsion—6.5‑fold greater than CBD’s gain—justifies its selection as a development candidate for oral liquid or softgel products when lymphatic transport and systemic exposure are critical quality attributes. [4]

High‑Stability Cannabinoid Reference Standards and Analytical Method Development

With oxidative stability ranking CBD > CBG ≥ CBN > CBC and confirmed resistance to UVA‑induced degradation for 24 h, CBG serves as a more reliable standard than CBN or CBC in long‑term stability studies, forced‑degradation protocols, and LC‑MS method validation. [4]

Quote Request

Request a Quote for (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.